3-amino-3-(4-butoxyphenyl)butanoic acid
Description
3-Amino-3-(4-butoxyphenyl)butanoic acid is a β-amino acid derivative characterized by a butoxy-substituted phenyl ring at the C3 position and a carboxylic acid group at the C1 position. This structural configuration imparts unique physicochemical properties, such as enhanced lipophilicity due to the butoxy chain, which may influence solubility and bioavailability.
Properties
IUPAC Name |
3-amino-3-(4-butoxyphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-3-4-9-18-12-7-5-11(6-8-12)14(2,15)10-13(16)17/h5-8H,3-4,9-10,15H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKDURCKXYFUDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(C)(CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs differ in substituents on the phenyl ring or stereochemistry (Table 1):
- (R)-4-Amino-3-(4-fluorophenyl)butanoic acid (BP 2089): Fluorine’s electron-withdrawing effects may improve metabolic stability but reduce lipophilicity relative to the butoxy group .
- 3-Amino-4-phenylbutanoic acid (CAS 15099-85-1): Lacks the 4-butoxy substitution, resulting in lower molecular weight and reduced steric hindrance .
Table 1: Structural Comparison of 3-Amino-3-(4-butoxyphenyl)butanoic Acid and Analogs
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Feature(s) |
|---|---|---|---|---|
| 3-Amino-3-(4-butoxyphenyl)butanoic acid | 4-butoxyphenyl | C₁₄H₂₁NO₃ | 263.33* | High lipophilicity, long-chain alkoxy |
| (R)-4-Amino-3-(4-chlorophenyl)butanoic acid (BP 2088) | 4-chlorophenyl | C₁₀H₁₂ClNO₂ | 213.66 | Electronegative substituent |
| (R)-4-Amino-3-(4-fluorophenyl)butanoic acid (BP 2089) | 4-fluorophenyl | C₁₀H₁₂FNO₂ | 197.21 | Enhanced metabolic stability |
| 3-Amino-4-phenylbutanoic acid | Phenyl | C₁₀H₁₃NO₂ | 179.22 | Minimal steric hindrance |
*Calculated based on molecular formula; analogs’ data sourced from .
Physicochemical Properties
- Acidity/Basicity: The amino and carboxylic acid groups confer zwitterionic behavior, with pKa values likely similar to other β-amino acids (e.g., ~2.3 for COOH, ~9.8 for NH₂) .
- Stability : The butoxy chain may render the compound susceptible to oxidative degradation, whereas fluorine-substituted analogs exhibit higher stability .
Data Tables
Table 2: Analytical Methods for Butanoic Acid Derivatives
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